molecular formula C11H18N4O B1476210 1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one CAS No. 2098034-49-0

1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one

Cat. No. B1476210
CAS RN: 2098034-49-0
M. Wt: 222.29 g/mol
InChI Key: JUQKJXZGKJMBQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the azido group would be key features of its structure.


Chemical Reactions Analysis

The azido group is known for its reactivity and can participate in various chemical reactions, including click reactions and reductions. The azetidine ring can also undergo reactions at the nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the azido group could make it more polar, and the cyclohexyl group could contribute to its hydrophobicity .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has shown interest in synthesizing novel compounds involving azetidinone derivatives due to their potential in exhibiting a wide range of biological activities. For instance, compounds displaying anti-tubercular activity against Mycobacterium tuberculosis H37RV strain were developed, highlighting the therapeutic potential of azetidinone analogues in anti-tubercular drug development (Thomas, George, & Harindran, 2014).

Chemical Synthesis and Methodologies

  • Azetidines and azetidin-2-ones are highlighted for their thermal stability and versatility in chemical reactions, leading to a wide array of derivatives with potential applications in medicinal chemistry. These compounds serve as precursors for β-amino acids and other heterocyclic compounds, with synthetic routes involving cyclizations and cycloadditions (Singh, D’hooghe, & Kimpe, 2008).

Mechanistic Insights and Physico-chemical Studies

  • Studies on the regioselectivity of cyclization reactions involving azetidinone derivatives provide insights into the structural and electronic influences on reaction pathways. These findings are crucial for designing more efficient synthetic routes and understanding the formation of specific isomers in reactions (Perekhoda et al., 2017).

Pharmaceutical Applications

  • Azetidinone derivatives have been explored for their potential as enzyme inhibitors, with specific compounds showing promising results in inhibiting N-acylethanolamine acid amidase (NAAA), which could lead to new treatments for pain and inflammation (Nuzzi et al., 2016).

Novel Synthetic Routes

  • Innovative synthetic methodologies have been developed for the construction of azetidinone and related heterocycles, demonstrating the potential for creating diverse molecular structures. These methodologies include one-pot syntheses and the use of specific cyclodehydrating agents, enabling the efficient creation of chromone-linked azetidin-2-ones from imines and N-acylalanine (Prajapati, Mahajan, & Sandhu, 1992).

properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-14-13-10-7-15(8-10)11(16)6-9-4-2-1-3-5-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKJXZGKJMBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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